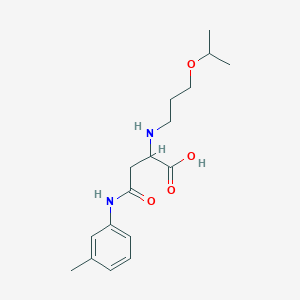
2-((3-Isopropoxypropyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3-Isopropoxypropyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid, also known as MTIP, is a chemical compound that has been widely studied for its potential therapeutic applications. MTIP belongs to a class of compounds known as protease inhibitors, which are molecules that inhibit the activity of enzymes that play a key role in various biological processes.
Mechanism Of Action
2-((3-Isopropoxypropyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid works by inhibiting the activity of proteases, which are enzymes that break down proteins. Proteases play a key role in various biological processes, including cell growth, differentiation, and apoptosis. By inhibiting the activity of proteases, 2-((3-Isopropoxypropyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid can prevent the progression of cancer and other diseases.
Biochemical and Physiological Effects:
2-((3-Isopropoxypropyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid has been shown to have several biochemical and physiological effects. It can inhibit the activity of proteases, which can prevent the progression of cancer and other diseases. 2-((3-Isopropoxypropyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid can also induce apoptosis, which is a process of programmed cell death that is important for the removal of damaged or abnormal cells. Additionally, 2-((3-Isopropoxypropyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid can inhibit the growth and proliferation of cancer cells.
Advantages And Limitations For Lab Experiments
2-((3-Isopropoxypropyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid has several advantages for lab experiments. It is relatively easy to synthesize, and it has been extensively studied for its potential therapeutic applications. However, there are also some limitations to its use in lab experiments. 2-((3-Isopropoxypropyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid can be toxic at high concentrations, and it can also be difficult to work with due to its low solubility in water.
Future Directions
There are several future directions for research on 2-((3-Isopropoxypropyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid. One area of interest is its potential use as a therapeutic agent for the treatment of cancer. Researchers are also interested in exploring its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, there is ongoing research on the development of new protease inhibitors that are based on the structure of 2-((3-Isopropoxypropyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid.
Synthesis Methods
The synthesis of 2-((3-Isopropoxypropyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid involves the use of several chemical reactions. The first step involves the reaction of m-toluidine with acetic anhydride to form N-acetylm-toluidine. This is followed by the reaction of N-acetylm-toluidine with 3-isopropoxypropylamine to form N-(3-isopropoxypropyl)-N-acetylm-toluidine. The final step involves the reaction of N-(3-isopropoxypropyl)-N-acetylm-toluidine with ethyl chloroformate to form 2-((3-Isopropoxypropyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid.
Scientific Research Applications
2-((3-Isopropoxypropyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is its use as an anti-cancer agent. 2-((3-Isopropoxypropyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid has been shown to inhibit the activity of proteases that are involved in the progression of various types of cancer, including breast cancer, lung cancer, and prostate cancer.
properties
IUPAC Name |
4-(3-methylanilino)-4-oxo-2-(3-propan-2-yloxypropylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4/c1-12(2)23-9-5-8-18-15(17(21)22)11-16(20)19-14-7-4-6-13(3)10-14/h4,6-7,10,12,15,18H,5,8-9,11H2,1-3H3,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYTMADDKGXYZJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CC(C(=O)O)NCCCOC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-Isopropoxypropyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2906593.png)

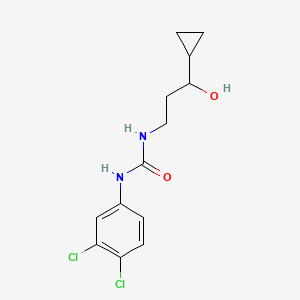
![6-Propyl-2-(2-(p-tolylthio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2906597.png)
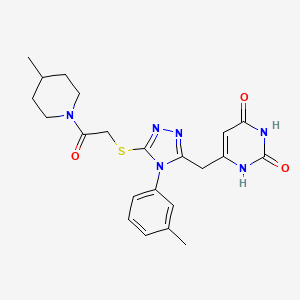
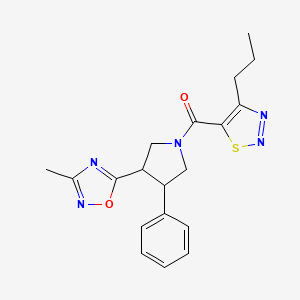
![Furan-2-yl(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2906602.png)
![N-phenyl-2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxamide](/img/structure/B2906605.png)

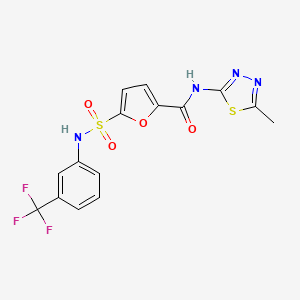

![(Z)-methyl 4-(((1-(3-fluorobenzyl)-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)benzoate](/img/structure/B2906612.png)
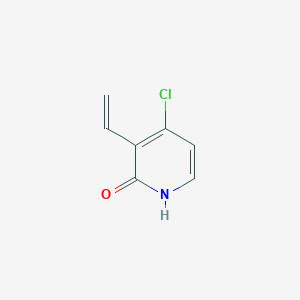
![5-((4-Benzylpiperazin-1-yl)(3-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2906615.png)